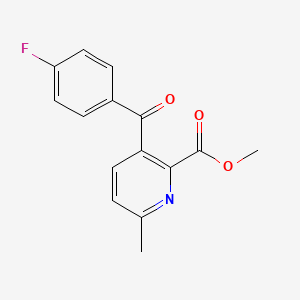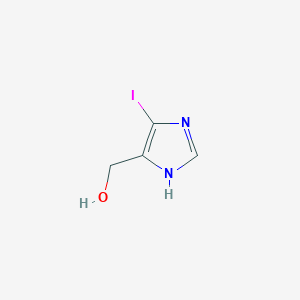
(5-Iodo-1H-imidazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Iodo-1H-imidazol-4-yl)methanol: is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of an iodine atom at the 5th position and a hydroxymethyl group at the 4th position of the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Iodo-1H-imidazol-4-yl)methanol typically involves the iodination of an imidazole precursor followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4(5)-hydroxymethylimidazole with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include mild temperatures and solvents such as acetonitrile or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (5-Iodo-1H-imidazol-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form imidazole derivatives with different functional groups.
Substitution: The iodine atom at the 5th position can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products:
- Oxidation products include imidazole-4-carboxylic acid.
- Reduction products include imidazole derivatives with hydroxyl or alkyl groups.
- Substitution products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (5-Iodo-1H-imidazol-4-yl)methanol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a probe to investigate the binding sites of enzymes and receptors.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being explored for its antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-Iodo-1H-imidazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and hydroxymethyl group play crucial roles in binding to these targets, influencing their activity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
(4-Iodo-1H-imidazol-5-yl)methanol: Similar structure but with the iodine atom at the 4th position.
(5-Bromo-1H-imidazol-4-yl)methanol: Bromine atom instead of iodine at the 5th position.
(5-Methyl-1H-imidazol-4-yl)methanol: Methyl group instead of iodine at the 5th position.
Uniqueness: (5-Iodo-1H-imidazol-4-yl)methanol is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. The iodine atom enhances the compound’s ability to participate in halogen bonding and increases its overall reactivity compared to its bromine or methyl counterparts.
Propiedades
Fórmula molecular |
C4H5IN2O |
|---|---|
Peso molecular |
224.00 g/mol |
Nombre IUPAC |
(4-iodo-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C4H5IN2O/c5-4-3(1-8)6-2-7-4/h2,8H,1H2,(H,6,7) |
Clave InChI |
DJDSTFZJHKLRNS-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(N1)CO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




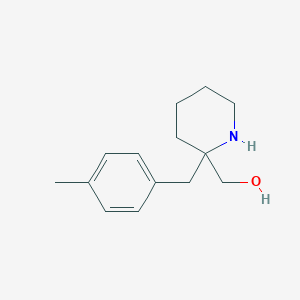
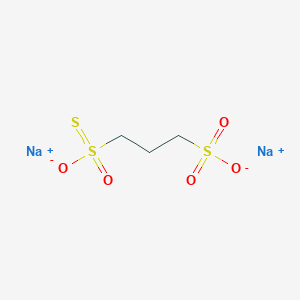
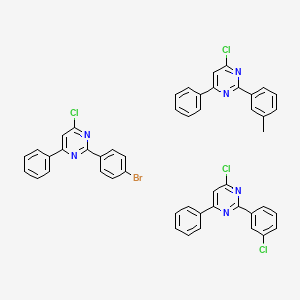
![N-Methylpyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B15247125.png)
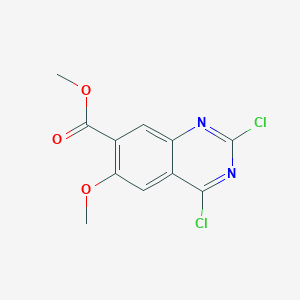

![N-((2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)methyl)-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B15247141.png)
